molecular formula C6H7NO2 B1266104 2-Aminoresorcinol CAS No. 3163-15-3

2-Aminoresorcinol

Cat. No.: B1266104
CAS No.: 3163-15-3
M. Wt: 125.13 g/mol
InChI Key: JEPCLNGRAIMPQV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-Aminoresorcinol is the intestinal glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestine.

Mode of Action

This compound acts as a potent and selective inhibitor of intestinal glucosidase . Unlike most glucosidase inhibitors, it exhibits an uncompetitive mode of inhibition . This means that this compound binds to the enzyme-substrate complex, preventing the further action of the enzyme .

Biochemical Pathways

The inhibition of intestinal glucosidase by this compound affects the carbohydrate digestion pathway . By inhibiting this enzyme, the breakdown of complex sugars in the intestine is slowed down. This leads to a slower absorption of sugars, which can help manage blood sugar levels, particularly beneficial for patients with diabetes mellitus .

Result of Action

The molecular effect of this compound’s action is the inhibition of the intestinal glucosidase enzyme, preventing the breakdown of complex sugars . On a cellular level, this results in a decrease in the rate of sugar absorption in the intestine, leading to a more controlled increase in blood sugar levels after meals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH levels in the gastrointestinal tract, the presence of other food or drugs, and individual metabolic differences can all potentially impact the effectiveness of this compound

Safety and Hazards

2-Aminoresorcinol is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

2-Aminoresorcinol has shown potential as an antioxidant, which could be beneficial for human health . Future research could explore this potential further, as well as its potential as a glucosidase inhibitor .

Biochemical Analysis

Biochemical Properties

2-Aminoresorcinol plays a significant role in biochemical reactions, particularly as an inhibitor of intestinal glucosidase. It exhibits a unique uncompetitive mode of inhibition, distinguishing it from other glucosidase inhibitors . This compound interacts with enzymes such as maltase-glucoamylase and sucrase-isomaltase complexes, which are crucial for carbohydrate digestion. The interaction of this compound with these enzymes slows down the absorption of sugars, thereby preventing rapid spikes in blood glucose levels .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting the activity of intestinal glucosidases, which are essential for carbohydrate metabolism . This inhibition affects cell signaling pathways related to glucose metabolism and can alter gene expression associated with these pathways. Additionally, this compound impacts cellular metabolism by modulating the breakdown and absorption of carbohydrates .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes. As an uncompetitive inhibitor, it binds to the enzyme-substrate complex rather than the free enzyme . This binding prevents the enzyme from catalyzing the reaction, thereby inhibiting its activity. The compound’s structure, particularly the amino and phenolic hydroxyl groups, plays a crucial role in its inhibitory action . Structural modifications to these groups can significantly impact the compound’s inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to degrade and change color from white to brown when stored at room temperature, which can decrease its activity . Long-term studies have shown that the stability of this compound is crucial for maintaining its inhibitory effects on glucosidases. Degradation of the compound can lead to a reduction in its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits glucosidase activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and potential damage to intestinal tissues . It is essential to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as maltase-glucoamylase and sucrase-isomaltase, which are responsible for breaking down complex carbohydrates into simpler sugars . By inhibiting these enzymes, this compound affects the metabolic flux and levels of metabolites involved in glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The transport and distribution mechanisms are crucial for the compound’s efficacy as an inhibitor, as they determine its availability at the site of action .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and lysosomes, where it exerts its inhibitory effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoresorcinol can be synthesized through several methods. One common approach involves the nitration of resorcinol to form 2-nitroresorcinol, followed by reduction to yield this compound. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoresorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Resorcinol: The parent compound, which lacks the amino group.

    2-Nitroresorcinol: An intermediate in the synthesis of 2-aminoresorcinol.

    4-Aminoresorcinol: Another isomer with the amino group in a different position.

Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups in the ortho position, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-aminobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPCLNGRAIMPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275707
Record name 2-Aminoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3163-15-3
Record name 2-Aminoresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3163-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 2-amino
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Synthesis routes and methods I

Procedure details

465 mg of 2-nitroresorcinol was dissolved in 9.3 ml of ethanol, and 230 mg of 10% palladium/carbon was added, and stirred under hydrogen atmosphere at room temperature for 1 hour. After the insoluble matter was filtered off, solvent was distilled off under reduced pressure to yield 338.5 mg of the title compound.
Quantity
465 mg
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reactant
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9.3 mL
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solvent
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230 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Nitroresorcinol (4.995 g, 0.032 mol) was suspended in ethanol (90 ml). Platinum(IV) oxide (0.356 g) was added and the mixture was shaken under an atmosphere of hydrogen (pH2 100 psi). After 2.75 hours (pH2 90 psi) the reaction mixture was filtered through celite. The residue was washed with methanol (50 ml) and the combined filtrate and washings were evaporated in vacuo at 30° C. During the course of the evaporation the solution, which was originally pale yellow, darkened considerably. A brown solid was obtained which was suspended in dichloromethane (100 ml) and re-evaporated to dryness. Yield 3.83 g (0.031 mol, 95%).
Quantity
4.995 g
Type
reactant
Reaction Step One
Quantity
90 mL
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solvent
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100 mL
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0.356 g
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Synthesis routes and methods IV

Procedure details

A solution of 2-nitrobenzene-1,3-diol (5.00 g, 32.2 mmol) in MeOH (100 mL) was stirred under H2 atmosphere (balloon) in the presence of 10% Pd/C (200 mg) for 16 h at room temperature. The reaction mixture was filtered and the filtrate was concentrated to render a residue characterized as 2-aminobenzene-1,3-diol (3.0 g, 95% yield), used as such for the next reaction step.
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5 g
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100 mL
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200 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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